(E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide
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Overview
Description
(E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide is a useful research compound. Its molecular formula is C20H22BrNO and its molecular weight is 372.306. The purity is usually 95%.
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Scientific Research Applications
From the provided data, we can infer potential areas of research interest, particularly in the fields of chemistry and materials science, due to its unique structure and physicochemical properties. For instance, its high molecular weight (372.31 g/mol) and purity (>90%) as noted by Key Organics, indicate that it is a compound of significant interest for research and potentially for the development of pharmaceuticals or materials with specific properties.
ChemSpider and ACD/Labs provide extensive predicted data on the compound's physical and chemical properties, such as its density (1.3±0.1 g/cm³), boiling point (512.9±50.0 °C), vapor pressure, and solubility indicators. This information could be crucial for researchers focusing on the synthesis and application of new materials or chemical compounds, as well as for environmental studies regarding the compound's behavior and stability under various conditions.
Despite the clear interest in its properties, there's a gap in openly available, detailed research studies or applications specifically targeting this compound within the scientific community, based on the sources consulted. It might be used in specialized research contexts or as part of proprietary studies within pharmaceutical or chemical manufacturing industries, given its listing on chemical supply databases like Key Organics.
Mechanism of Action
Target of Action
The primary targets of the compound “(E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide”, also known as “(2E)-N-(4-bromo-3-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide”, are currently under investigation . The compound is being studied in clinical trials for its potential therapeutic effects .
Mode of Action
The interaction of the compound with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . The compound is being studied for its potential efficacy and safety in subjects with neuropathic pain associated with diabetic peripheral neuropathy (DPN) .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s activity .
Properties
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO/c1-14(2)12-17-6-4-16(5-7-17)8-11-20(23)22-18-9-10-19(21)15(3)13-18/h4-11,13-14H,12H2,1-3H3,(H,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBFDKYZFNGOJZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.